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Compound of Interest

Compound Name: 2-(Oxolan-3-ylmethoxy)oxane

Cat. No.: B15182274 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-
(Oxolan-3-ylmethoxy)oxane. Due to the absence of published experimental spectra for this

specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized

experimental protocols for the acquisition of such data, intended to serve as a practical

reference for researchers in organic synthesis and drug development.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(Oxolan-3-
ylmethoxy)oxane. These predictions are based on established principles of spectroscopic

theory and analysis of the compound's chemical structure.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.60 t 1H O-CH-O

~3.85 - 3.70 m 4H -O-CH₂- (oxolane)

~3.80 m 1H -O-CH₂- (oxane)

~3.50 m 1H -O-CH₂- (oxane)

~3.45 d 2H -O-CH₂- (methoxy)

~2.50 m 1H -CH- (oxolane)

~2.00 - 1.85 m 2H -CH₂- (oxolane)

~1.80 - 1.50 m 6H -CH₂- (oxane)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~99.0 O-CH-O

~72.0 -O-CH₂- (methoxy)

~68.0 -O-CH₂- (oxolane)

~67.0 -O-CH₂- (oxane)

~40.0 -CH- (oxolane)

~31.0 -CH₂- (oxane)

~29.0 -CH₂- (oxolane)

~25.5 -CH₂- (oxane)

~19.5 -CH₂- (oxane)

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2950 - 2850 Strong C-H stretching (alkane)

1150 - 1050 Strong
C-O stretching (ether and

acetal)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Predicted Fragment

186 [M]⁺ (Molecular Ion)

101 [M - C₅H₉O]⁺

85 [C₅H₉O]⁺

71 [C₄H₇O]⁺

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid organic

compounds such as 2-(Oxolan-3-ylmethoxy)oxane.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Dissolve 5-25 mg of the purified liquid sample in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃) in a clean, dry vial.[1]

For quantitative analysis or precise chemical shift determination, an internal standard such

as tetramethylsilane (TMS) can be added.[1]

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. To ensure

magnetic field homogeneity, the sample should be free of any solid particles. If necessary,

filter the solution through a small plug of glass wool in the pipette.

The final sample height in the NMR tube should be approximately 4-5 cm.
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Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and

symmetrical lock signal.

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain

a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller

gyromagnetic ratio of ¹³C, a larger number of scans and a more concentrated sample may

be necessary.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Calibrate the chemical shift scale using the solvent residual peak or the internal standard

(TMS at 0.00 ppm).

2. Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

Clean with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and

allow it to dry completely.

Place a small drop of the liquid sample directly onto the center of the ATR crystal.

If using salt plates (e.g., NaCl), place a drop of the liquid on one plate and gently place the

second plate on top to create a thin film.

Data Acquisition:
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Place the sample holder (ATR unit or salt plates) into the spectrometer's sample

compartment.

Acquire a background spectrum of the empty instrument (or clean ATR crystal) to subtract

any atmospheric (CO₂, H₂O) or accessory absorbances.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final

spectrum with a resolution of 4 cm⁻¹.

The resulting spectrum is typically plotted as percent transmittance versus wavenumber

(cm⁻¹).[2]

3. Mass Spectrometry (MS)

Sample Preparation and Introduction:

For a volatile liquid, a direct injection or infusion method can be used. Dilute a small

amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

The sample is introduced into the ion source, where it is vaporized and ionized.[3]

Data Acquisition (Electron Ionization - EI):

In the ion source, high-energy electrons (typically 70 eV) bombard the gaseous sample

molecules. This causes the ejection of an electron from the molecule, forming a molecular

ion ([M]⁺).[3][4]

The energetically unstable molecular ion may then fragment into smaller ions and neutral

radicals. The fragmentation patterns are characteristic of the molecule's structure.[5][6][7]

The positively charged ions (molecular ion and fragment ions) are accelerated into the

mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector measures the abundance of each ion at a specific m/z, generating the mass

spectrum. The spectrum is a plot of relative intensity versus m/z.[3]
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Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a chemical compound.

Synthesis and Purification

Spectroscopic Analysis

Data Interpretation
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Chemical Reaction
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Purification (e.g., Chromatography, Distillation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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